2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-ethylphenyl)acetamide
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Description
The compound “2-{4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}-N-(4-ethylphenyl)acetamide” is a complex organic molecule that contains several functional groups . It has a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This is a common structure in many pharmaceutical drugs due to its ability to interact with biopolymers in the living system .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. Benzimidazole derivatives can have a wide range of biological effects, which could potentially include toxic effects . Therefore, appropriate safety precautions should be taken when handling this compound.
Future Directions
properties
IUPAC Name |
2-[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-3-18-8-11-21(12-9-18)29-26(32)17-34-24-13-10-19(15-25(24)33-2)14-20(16-28)27-30-22-6-4-5-7-23(22)31-27/h4-15H,3,17H2,1-2H3,(H,29,32)(H,30,31)/b20-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTHXTYKIVJNTP-ZHZULCJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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